molecular formula C6H4ClN3O4S2 B13167815 3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid

3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid

Cat. No.: B13167815
M. Wt: 281.7 g/mol
InChI Key: VKHRSQMADPPWLB-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that contains a triazole and thiazole ring fused together

Preparation Methods

The synthesis of 3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting the triazole intermediate with thiourea or similar sulfur-containing reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to ensure selective and efficient transformations.

Scientific Research Applications

3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the growth of fungi by disrupting the integrity of fungal cell membranes . The compound may also interact with enzymes involved in metabolic pathways, leading to the inhibition of their activity and subsequent biological effects.

Comparison with Similar Compounds

3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can be compared with other similar compounds, such as:

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, but may differ in their specific substituents and resulting properties.

    Thiazole Derivatives: Compounds containing the thiazole ring also show comparable chemical reactivity and applications, but their overall activity can vary based on the presence of additional functional groups.

    Chlorosulfonyl Compounds: These compounds have the chlorosulfonyl group, which imparts unique reactivity and potential for further chemical modifications.

The uniqueness of this compound lies in its combined structural features, which enable a wide range of applications and reactivity patterns.

Properties

Molecular Formula

C6H4ClN3O4S2

Molecular Weight

281.7 g/mol

IUPAC Name

3-chlorosulfonyl-5-methyl-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid

InChI

InChI=1S/C6H4ClN3O4S2/c1-2-3(4(11)12)15-5-8-9-6(10(2)5)16(7,13)14/h1H3,(H,11,12)

InChI Key

VKHRSQMADPPWLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NN=C(N12)S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

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